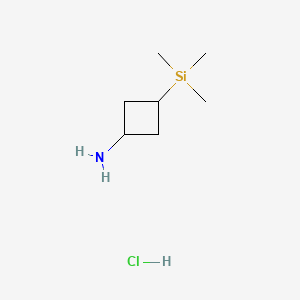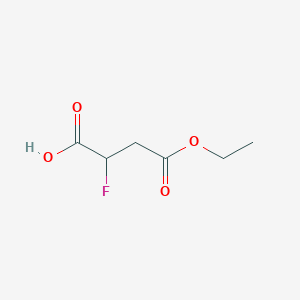
4-Ethoxy-2-fluoro-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-2-fluoro-4-oxobutanoic acid is an organic compound that belongs to the class of fatty acid esters It is characterized by the presence of an ethoxy group, a fluoro substituent, and a ketone functional group within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-fluoro-4-oxobutanoic acid typically involves the esterification of 4-oxobutanoic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of acidic catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-2-fluoro-4-oxobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-ethoxy-2-fluoro-4-hydroxybutanoic acid.
Substitution: The fluoro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 4-Ethoxy-2-fluoro-4-hydroxybutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-2-fluoro-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-2-fluoro-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells The presence of the fluoro substituent can enhance its binding affinity to target proteins, leading to more potent biological effects
Vergleich Mit ähnlichen Verbindungen
4-Ethoxy-2-fluoro-4-oxobutanoic acid can be compared with other similar compounds such as:
4-Ethoxy-4-oxobutanoic acid: Lacks the fluoro substituent, resulting in different chemical properties and reactivity.
2-Fluoro-4-oxobutanoic acid: Lacks the ethoxy group, leading to variations in its chemical behavior and applications.
4-Ethoxy-2,4-dioxobutanoic acid:
The presence of both the ethoxy and fluoro groups in this compound makes it unique and potentially more versatile in various applications compared to its analogs.
Eigenschaften
Molekularformel |
C6H9FO4 |
|---|---|
Molekulargewicht |
164.13 g/mol |
IUPAC-Name |
4-ethoxy-2-fluoro-4-oxobutanoic acid |
InChI |
InChI=1S/C6H9FO4/c1-2-11-5(8)3-4(7)6(9)10/h4H,2-3H2,1H3,(H,9,10) |
InChI-Schlüssel |
ZHOIAPQJVQTSHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylatehydrochloride](/img/structure/B13452122.png)
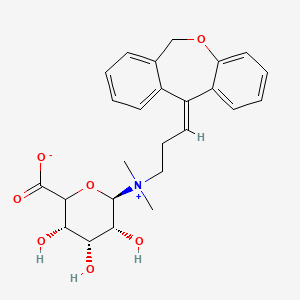

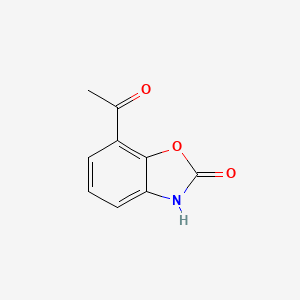

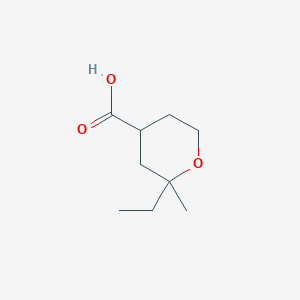
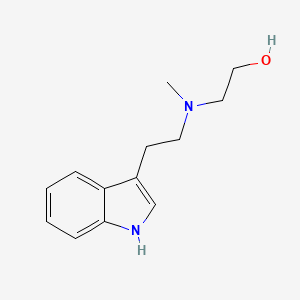

![2-[(Dimethylamino)methyl]butanoic acid hydrochloride](/img/structure/B13452158.png)
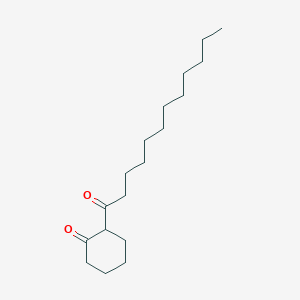
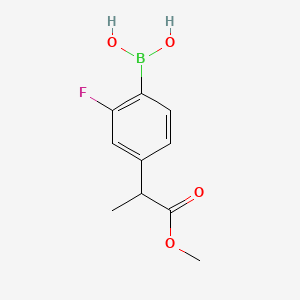
![3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13452173.png)
![(2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine](/img/structure/B13452188.png)
